cisplatin cisplatin Cisplatin, cisplatinum or cis-diamminedichloroplatinum(II) (CDDP) is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g. small cell lung cancer, and ovarian cancer), lymphomas and germ cell tumors. It was the first member of its class, which now also includes carboplatin and oxaliplatin.
Cisplatin is a Platinum-based Drug.
Cisplatin is the prototype platinum coordination complex classified as an alkylating agent and used intravenously in the treatment of several forms of cancer. Cisplatin has been associated with a low rate of serum enzyme elevations and with rare cases of clinically apparent, acute liver injury.
Cisplatin is an alkylating-like inorganic platinum agent (cis-diamminedichloroplatinum) with antineoplastic activity. Cisplatin forms highly reactive, charged, platinum complexes which bind to nucleophilic groups such as GC-rich sites in DNA inducing intrastrand and interstrand DNA cross-links, as well as DNA-protein cross-links. These cross-links result in apoptosis and cell growth inhibition.
An inorganic and water-soluble platinum complex. After undergoing hydrolysis, it reacts with DNA to produce both intra and interstrand crosslinks. These crosslinks appear to impair replication and transcription of DNA. The cytotoxicity of cisplatin correlates with cellular arrest in the G2 phase of the cell cycle.
Brand Name: Vulcanchem
CAS No.: 14913-33-8
VCID: VC21170114
InChI: InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
SMILES: N.N.Cl[Pt]Cl
Molecular Formula: Cl2H6N2Pt
Molecular Weight: 300.05 g/mol

cisplatin

CAS No.: 14913-33-8

Cat. No.: VC21170114

Molecular Formula: Cl2H6N2Pt

Molecular Weight: 300.05 g/mol

* For research use only. Not for human or veterinary use.

cisplatin - 14913-33-8

Specification

CAS No. 14913-33-8
Molecular Formula Cl2H6N2Pt
Molecular Weight 300.05 g/mol
IUPAC Name azane;dichloroplatinum
Standard InChI InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
Standard InChI Key LXZZYRPGZAFOLE-UHFFFAOYSA-L
SMILES N.N.Cl[Pt]Cl
Canonical SMILES N.N.Cl[Pt]Cl

Introduction

Historical Background

Rosenberg noticed that when platinum electrodes corroded in the test solution, the resulting compound (later identified as cisplatin) inhibited cell division in Escherichia coli. This accidental discovery prompted further investigations, leading to the publication of these remarkable findings in the journal Nature. Three years later, Rosenberg demonstrated cisplatin's ability to cure tumors in mice . This groundbreaking work culminated in cisplatin becoming the first FDA-approved platinum compound for cancer treatment in 1978 .

Chemical Properties and Structure

Cisplatin (cis-diamminedichloroplatinum(II)) is characterized by specific physicochemical properties that underpin its biological activity. The compound has the chemical formula Cl₂H₆N₂Pt and a molecular weight of 300.04 . Its IUPAC name is cis-diamminedichloroplatinum(II), though it is known by numerous synonyms including CDDP, DDP, and cis-platinum .

Table 1: Physical and Chemical Properties of Cisplatin

PropertyValue
Chemical FormulaCl₂H₆N₂Pt
Molecular Weight300.04
Melting Point270°C (decomposition)
Density3.7 g/cm³
Bulk Density850 kg/m³
FormCrystalline
ColorYellow
Water Solubility<0.1 g/100 mL at 19°C
Storage Temperature2-8°C
StabilityStable; incompatible with oxidizing agents, aluminum, antioxidants

Physically, cisplatin appears as a yellow crystalline solid that decomposes at temperatures around 270°C. It is sparingly soluble in water (<0.1 g/100 mL at 19°C) but dissolves readily in dimethylformamide (DMF) . The compound remains stable under normal conditions but shows incompatibility with oxidizing agents, aluminum, and antioxidants .

Mechanism of Action

Cisplatin's anticancer activity stems from its ability to disrupt DNA structure and function through multiple mechanisms. Upon administration, the drug undergoes activation through an aquation process wherein the chloride ligands are replaced by water molecules, forming positively charged platinum complexes .

DNA Interaction

The activated cisplatin readily reacts with nucleophilic sites on DNA, forming both inter- and intrastrand crosslinks . The most common cisplatin-DNA adduct formation occurs through covalent binding at the N7 positions of the imidazole ring of two adjacent guanines . These structural modifications prevent DNA replication and transcription, ultimately triggering apoptotic cell death .

This mechanism differs somewhat from traditional alkylating agents, though the end result—disruption of DNA structure and function—remains similar. The platinum-DNA adducts create distortions in the DNA helix that are recognized by cellular proteins, initiating various signal transduction pathways .

Pharmacokinetics

Understanding cisplatin's pharmacokinetic profile is essential for optimizing therapeutic regimens and managing toxicity.

Distribution and Metabolism

Following intravenous administration, cisplatin becomes widely distributed throughout the body, with particular concentration in the liver and kidneys . The drug demonstrates high protein binding, with approximately 90% bound to plasma proteins within four hours of infusion through covalent attachment .

Cisplatin accumulates at significantly higher levels in renal parenchymal cells compared to blood and other organs, partly explaining its pronounced nephrotoxicity . The elimination from blood proceeds slowly, with a terminal elimination half-life ranging from 5 to 10 days .

Biotransformation

Metabolism primarily involves aquation reactions, which occur more extensively once the drug distributes beyond the plasma compartment . Additional metabolic pathways include reactions with glutathione and cysteine, forming various metabolites . These biotransformation processes can influence both the efficacy and toxicity profile of cisplatin therapy.

Clinical Applications

Cisplatin has demonstrated remarkable efficacy against diverse cancer types, establishing itself as a cornerstone of modern chemotherapy regimens.

Cancer Types Treated

The clinical utility of cisplatin extends to numerous malignancies:

  • Germ cell tumors, particularly testicular cancer

  • Ovarian cancer

  • Lung cancer

  • Head and neck cancers

  • Bladder cancer

  • Sarcomas

  • Lymphomas (both Hodgkin's and non-Hodgkin's)

  • Neuroblastoma

  • Nephroblastoma

Perhaps the most dramatic impact has been observed in testicular cancer, where cisplatin-based therapy combined with early detection has improved cure rates from approximately 10% to nearly 100% . This remarkable achievement underscores cisplatin's transformative role in oncology.

Treatment Protocols

Cisplatin is administered intravenously, typically as part of combination regimens with other chemotherapeutic agents. The dosage and schedule vary depending on the cancer type, patient characteristics, and concurrent medications.

Table 2: Common Cisplatin-Based Combination Regimens

CombinationDrugs and DosageSchedule
PC (Paclitaxel + Cisplatin)Paclitaxel 135 mg/m² + Cisplatin 50 mg/m²Paclitaxel over 24 hours day 1, Cisplatin day 2, every 3 weeks
VC (Vinorelbine + Cisplatin)Vinorelbine 30 mg/m² + Cisplatin 50 mg/m²Vinorelbine days 1 and 8, Cisplatin day 1, every 3 weeks
GC (Gemcitabine + Cisplatin)Gemcitabine 1,000 mg/m² + Cisplatin 50 mg/m²Gemcitabine days 1 and 8, Cisplatin day 1, every 3 weeks
TC (Topotecan + Cisplatin)Topotecan 0.75 mg/m² + Cisplatin 50 mg/m²Topotecan days 1-3, Cisplatin day 1, every 3 weeks

Toxicity and Side Effects

Despite its therapeutic efficacy, cisplatin is associated with significant toxicities that can limit its clinical utility and negatively impact patient quality of life.

Major Adverse Effects

Cisplatin exhibits a broad spectrum of toxicities affecting multiple organ systems:

Table 3: Major Side Effects of Cisplatin

System AffectedSide Effects
RenalNephrotoxicity, elevated BUN and creatinine, necrosis, altered epithelial cells
NeurologicalNeurotoxicity, numbness, seizures
AuditoryOtotoxicity
GastrointestinalNausea, vomiting, distress
HematologicalMyelosuppression, electrolyte disturbances
HepaticHepatotoxicity
ReproductiveAzoospermia, impotence
CardiovascularMyocardial infarction, thrombotic events
OtherAlopecia, ocular toxicity, inappropriate secretion of antidiuretic hormone

Nephrotoxicity

Nephrotoxicity represents the most significant dose-limiting adverse effect of cisplatin therapy. Approximately 20-30% of patients receiving cisplatin will develop acute renal injury despite preventive measures . This toxicity stems from several mechanisms:

  • Preferential uptake into renal cells via organic cation transporter 2 and copper transporter 1

  • Direct binding to chromosomal and mitochondrial DNA

  • Induction of apoptotic pathways within renal parenchymal cells

  • Activation of inflammatory processes through TNF-alpha induction

Clinically, nephrotoxicity presents as elevated blood urea nitrogen (BUN) and creatinine levels. With repeated dosing, these effects can accumulate and potentially progress to necrosis, altered epithelial cells, cast formation, and thickening of tubular basement membranes . Fortunately, nephrotoxicity is generally reversible upon discontinuation of treatment, and protective strategies such as sodium thiosulfate administration may mitigate renal damage .

Neurotoxicity

Neurotoxicity represents another dose-limiting adverse effect of cisplatin treatment. It typically begins with peripheral numbness but can progress to severe neuropathy and even seizures in some cases . The underlying mechanisms involve direct damage to dorsal root ganglia and peripheral nerves.

Resistance Mechanisms

Despite its efficacy, the development of resistance to cisplatin poses a significant clinical challenge in cancer treatment.

Cellular Mechanisms of Resistance

Multiple mechanisms contribute to cisplatin resistance:

  • Enhanced repair of cisplatin-DNA adducts

  • Reduced intracellular drug accumulation through decreased uptake or increased efflux

  • Cytosolic inactivation of cisplatin through binding to glutathione and metallothioneins

  • Alterations in apoptotic signaling pathways

  • Changes in the expression of oncogenes and tumor suppressor genes

This multifaceted resistance presents challenges for sustained clinical efficacy, necessitating alternative strategies and combination approaches.

Combination Therapies and Future Directions

To address the limitations of cisplatin monotherapy, significant research has focused on combination approaches and novel formulations.

Current Combination Strategies

The combination of cisplatin with other chemotherapeutic agents has shown improved efficacy compared to monotherapy in various cancers. These approaches aim to overcome resistance mechanisms and reduce toxicity through synergistic interactions and dose adjustments .

Phase III clinical trials have evaluated multiple cisplatin-containing doublet combinations in conditions such as advanced cervical carcinoma, demonstrating varying efficacy and toxicity profiles .

Novel Developments

Building on cisplatin's framework, five additional platinum-based drugs have been developed to improve therapeutic outcomes . These include carboplatin and oxaliplatin, which show modified toxicity profiles while maintaining anticancer efficacy.

Further innovations include:

  • Liposomal formulations to enhance delivery and reduce systemic toxicity

  • Injectable collagen matrix gels containing cisplatin for localized treatment

  • Combinational approaches with targeted therapies and immunotherapeutic agents

These developments aim to enhance cisplatin's efficacy while mitigating its adverse effects, extending the clinical utility of platinum-based chemotherapy.

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